5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Description
Properties
IUPAC Name |
5-[2-[1-(dimethylamino)-2-methylpropan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-10-13(20-14(16)18-10)11-6-7-17-12(8-11)15(2,3)9-19(4)5/h6-8H,9H2,1-5H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGYTBATDGCTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation and Enaminone Formation
The 5-position of the thiazole ring is often functionalized by acetylation using acetic anhydride in pyridine at moderate temperatures (~60 °C), yielding acetylated thiazole intermediates with high yields (~88%).
These acetylated intermediates can be converted into enaminones by refluxing with reagents such as N,N-dimethylformamide dimethyl acetal or tert-butoxybis(dimethylamino)methane (Bredereck’s reagent), facilitating further ring transformations or coupling reactions.
Amination and Substitution
The thiazol-2-amine moiety is introduced by reduction of nitro precursors or direct substitution reactions. Nitro compounds can be reduced to amines using standard reducing agents, followed by purification.
Secondary or tertiary amines can be introduced via nucleophilic substitution of bromide or other leaving groups on the pyridine or thiazole ring under basic conditions, often employing bases like sodium hydride or N,N-diisopropylethylamine (DIPEA).
Pyridinyl Substituent Introduction and Side Chain Assembly
The pyridin-4-yl substituent bearing the 1-(dimethylamino)-2-methylpropan-2-yl side chain is introduced through ipso-substitution reactions under basic conditions or palladium-catalyzed coupling reactions.
A key intermediate, such as a 2-aminothiazole derivative, is coupled with a suitably functionalized pyridine derivative. For example, 4,6-dichloropyrimidine analogues can be substituted with the thiazole intermediate in tetrahydrofuran (THF) at low temperature, followed by base treatment to facilitate substitution.
The tertiary amine side chain (dimethylamino group) is introduced either by direct alkylation or by coupling with amine-containing reagents like 2-methylpyrrolidine or other dialkylamines under heating (e.g., 100 °C) in solvents like N-methylpyrrolidone (NMP).
Representative Synthetic Sequence Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Thiazole ring formation | 3-chloro-2,4-pentanedione + thiourea, EtOH, reflux | 5-Acetylthiazole derivative |
| 2 | Acetylation | Acetic anhydride, pyridine, 60 °C, 1 h | Acetylated thiazole intermediate |
| 3 | Enaminone formation | DMF-DMA or Bredereck’s reagent, reflux | Enaminone intermediate |
| 4 | Amination / reduction | Reduction of nitro group or substitution | Thiazol-2-amine derivative |
| 5 | Pyridine coupling | 4,6-Dichloropyrimidine or pyridine derivative, THF, base, RT | Pyridinyl-substituted thiazole |
| 6 | Side chain amination | 2-Methylpyrrolidine or dimethylamine, NMP, 100 °C | Introduction of dimethylamino side chain |
Detailed Research Findings and Notes
The Hantzsch–Traumann method remains the cornerstone for constructing 5-substituted thiazoles, providing a versatile platform for further elaboration.
Microwave-assisted reactions have been employed to accelerate acetylation and subsequent transformations, improving yields and reducing reaction times.
Quantum chemical conformational analyses indicate that intramolecular interactions within the 2-acylaminothiazole core stabilize specific conformers, which informs the choice of substituents and reaction conditions to optimize yield and selectivity.
The introduction of tertiary amines such as the dimethylamino group is typically achieved by nucleophilic substitution or alkylation under basic conditions, often requiring polar aprotic solvents like NMP or DMF for solubility and reaction efficiency.
Purification is generally performed by silica gel chromatography using solvent gradients of dichloromethane (DCM) with methanol or ethyl acetate, ensuring isolation of pure intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Structure and Composition
The molecular formula of 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine is C15H20N4S, with a molecular weight of approximately 284.41 g/mol. The compound features a thiazole ring, a pyridine moiety, and a dimethylamino group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research on thiazole derivatives indicates significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptotic proteins .
Neurological Research
Given its structural features, this compound may also play a role in neurological studies. The dimethylamino group is known to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or mood disorders. Preliminary data indicates that similar compounds can enhance synaptic plasticity and cognitive function in animal models .
Case Study 1: Antibacterial Efficacy
A study conducted by Prabhakar et al. (2024) synthesized several thiazole derivatives and evaluated their antibacterial activities using the disc diffusion method. Among these, one derivative exhibited potent activity against E. coli, with an inhibition zone of 15 mm compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, a series of thiazole-based compounds were tested against human breast cancer cell lines (MCF-7). Results showed that one derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment, indicating significant anticancer potential .
Mechanism of Action
The mechanism of action of 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key structural analogs differ in substituents on the pyridine or thiazole rings, impacting physicochemical and biological properties:
*Calculated based on molecular formulas.
Key Observations :
Physical Properties :
Key Observations :
Kinase Inhibition :
- Analogs like 12q () and compound 7 () are potent CDK9 inhibitors, with IC₅₀ values in the nanomolar range. The dimethylamino group in the target compound may similarly enhance kinase binding through hydrophobic interactions .
Antimicrobial Activity :
- Thiazol-2-amine derivatives with pyridinyl groups (e.g., APY7 in ) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL). The target compound’s dimethylamino group may enhance membrane penetration .
Biological Activity
5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine, a compound with the molecular formula C15H22N4S, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyridine ring, a dimethylamino group, and a thiazole ring. The synthesis typically involves multi-step organic reactions, starting from the preparation of the pyridine ring and subsequent introduction of the dimethylamino group followed by thiazole synthesis. The common reagents used include palladium or copper catalysts under controlled conditions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing insulin sensitivity and metabolic regulation .
- Receptor Modulation : The compound could bind to receptors affecting cellular signaling pathways, although specific targets for this compound require further elucidation through experimental studies.
Anticancer Potential
The compound's ability to modulate cell signaling pathways raises interest in its anticancer properties. Thiazole derivatives have been investigated for their role in cancer therapy due to their ability to induce apoptosis in cancer cells. Further studies are necessary to confirm the specific anticancer mechanisms of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylthiazol-2-amine | Lacks pyridine and dimethylamino groups | Moderate antibacterial activity |
| 2-(Dimethylamino)pyridine | Contains pyridine with dimethylamino group | Potential neuroactive properties |
This compound is unique due to its combination of structural features that may confer specific biological activities not found in simpler analogs .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that could be extrapolated to similar compounds like 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amines .
- Anticancer Screening : Research into related thiazole compounds indicated their potential in inhibiting cancer cell proliferation through apoptosis induction. This suggests a need for further exploration of 5-(2-(1-(Dimethylamino)-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amines in cancer research settings .
- PPAR Activation : Similar compounds have been studied for their ability to activate PPARs, which are critical in regulating glucose metabolism and fat storage, indicating a potential therapeutic role for metabolic disorders .
Q & A
Q. Key Considerations :
- Catalyst selection (Pd(PPh₃)₄ vs. Pd(OAc)₂) impacts reaction efficiency.
- Temperature optimization (90°C vs. 150°C) affects yield and side-product formation .
Which analytical techniques are recommended for structural characterization of this compound?
Basic
Routine characterization includes:
- NMR Spectroscopy : For confirming substituent positions (e.g., dimethylamino and methylthiazol groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., ESI-MS m/z 254.1 (M+H) in ).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (not explicitly cited but standard practice).
- HPLC : Assess purity (>95% required for pharmacological studies) .
Advanced Tip : Combine 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems.
How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Advanced
Experimental Design :
Substituent Variation : Replace the pyridin-4-yl group with electron-withdrawing (e.g., 6-chloropyridin-2-amine) or electron-donating groups (e.g., 2-methoxy derivatives) to modulate electronic effects .
Thiazole Core Modifications : Introduce bulkier substituents (e.g., 4-methyl vs. 4-ethyl) to assess steric effects on target binding.
Q. Data Analysis :
-
Activity Table :
Substituent (Pyridine) IC₅₀ (nM) Notes 6-Chloro (6i) 120 Moderate inhibition 2-Methoxy (hypothetical) 45 Enhanced solubility & activity -
Use molecular docking to correlate substituent effects with binding affinity.
How to resolve contradictions in synthetic yields from divergent methods?
Advanced
Case Example : Method A (DMF, 90°C) yields 60% purity, while Method B (DME:H₂O, 150°C) achieves 75% purity .
Resolution Strategies :
- Kinetic Analysis : Monitor reaction progress via TLC/LC-MS to identify intermediate degradation.
- Design of Experiments (DoE) : Vary catalyst loading, solvent ratios, and temperature to isolate critical parameters.
- Byproduct Identification : Use HRMS to detect side products (e.g., dehalogenated intermediates in Pd-catalyzed reactions) .
What catalytic mechanisms underpin cross-coupling reactions for this compound?
Advanced
Pd-Catalyzed Coupling :
- Oxidative Addition : Pd⁰ inserts into the C-X bond (X = Cl, Br) of the pyridine precursor.
- Transmetallation : Boronate ester transfers the aryl group to Pd.
- Reductive Elimination : Forms the C-C bond between pyridine and thiazole moieties .
Ligand Effects : Bulky ligands (e.g., PPh₃) stabilize Pd intermediates, reducing undesired β-hydride elimination .
How to assess the compound’s stability under physiological conditions?
Advanced
Methodology :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h; analyze degradation via HPLC .
- Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., dimethylamino group).
- Light Sensitivity : Expose to UV-Vis light (300–500 nm) to detect photodegradation products .
Data Interpretation : Correlate degradation pathways with structural motifs (e.g., thiazole ring oxidation) .
What strategies enhance the compound’s bioavailability for in vivo studies?
Q. Advanced
Salt Formation : Pair the free amine with HCl or citrate to improve aqueous solubility.
Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors, which hydrolyze in vivo .
Nanoparticle Encapsulation : Use PEGylated liposomes to enhance plasma half-life.
Validation : Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
